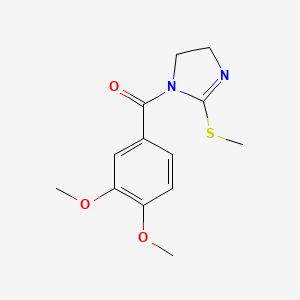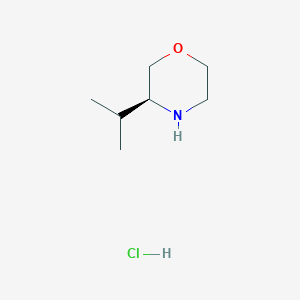![molecular formula C9H13ClN4 B2363292 6-Propylpyrazolo[1,5-a]pyrimidin-3-amin;hydrochlorid CAS No. 2418643-06-6](/img/structure/B2363292.png)
6-Propylpyrazolo[1,5-a]pyrimidin-3-amin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . The synthesis usually involves the construction of the pyrimidine ring via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds .Molecular Structure Analysis
The molecular structure of 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is C6H7ClN4 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been found to undergo various chemical reactions. A Michael addition-type reaction has been proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Wissenschaftliche Forschungsanwendungen
Einleitung
Pyrazolo[1,5-a]pyrimidin (PP) ist ein kondensiertes, starres und planares N-heterocyclisches System, das sowohl Pyrazol- als auch Pyrimidinringe enthält. Seine synthetische Vielseitigkeit ermöglicht strukturelle Modifikationen an seiner Peripherie und macht es zu einem attraktiven Gerüst für die Arzneimittelforschung und das Design kombinatorischer Bibliotheken . Abbildung 1 zeigt die PP-Kernstruktur.
!PP Core Structure
Synthese und Funktionalisierung
Der wichtigste Syntheseweg für Pyrazolo[1,5-a]pyrimidine beinhaltet Cyclokondensationsreaktionen von 1,3-biselektrophilen Verbindungen mit NH-3-Aminopyrazolen als 1,3-bisnucleophilen Systemen. Dieser Ansatz ermöglicht vielseitige Modifikationen an den Positionen 2, 3, 5, 6 und 7, wodurch die strukturelle Vielfalt von PP-Derivaten erhöht wird .
Antikrebs-Potential
Forscher haben das Antikrebs-Potential von Pyrazolo[1,5-a]pyrimidinen untersucht. Diese Verbindungen zeigen eine enzymatische Inhibitorenwirkung und können als vielversprechende Ausgangspunkte für rationales Drug Design dienen. Weitere Studien sind erforderlich, um ihre Wirksamkeit und Selektivität zu optimieren .
Andere Anwendungen
Während die Antikrebsforschung dominiert, finden PP-Derivate auch in anderen Bereichen Anwendung:
Zusammenfassend lässt sich sagen, dass 6-Propylpyrazolo[1,5-a]pyrimidin-3-aminhydrochlorid ein vielseitiges Gerüst mit potenziellen Anwendungen in der Arzneimittelentwicklung, Materialwissenschaft und darüber hinaus darstellt. Weitere Untersuchungen sind notwendig, um sein volles Potenzial auszuschöpfen .
Für detailliertere Informationen lesen Sie bitte den ursprünglichen Forschungsartikel . Wenn Sie spezifische Fragen haben oder weitere Erläuterungen benötigen, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
While the specific mechanism of action for 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is not mentioned in the search results, pyrimidine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in recent years due to their significant impact in medicinal chemistry and material science . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential as antitumor agents .
Eigenschaften
IUPAC Name |
6-propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-3-7-4-11-9-8(10)5-12-13(9)6-7;/h4-6H,2-3,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYVUMFUCWBTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN2C(=C(C=N2)N)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)



![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)